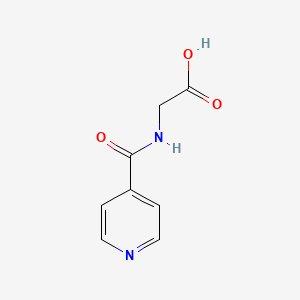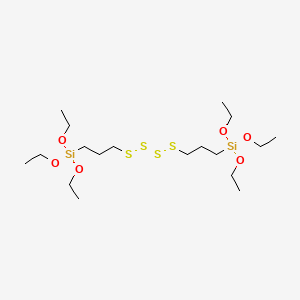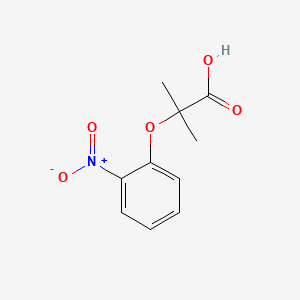
4-(氨甲基)苯甲酸盐酸盐
描述
4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders, such as Peyronie’s disease . It is also an amino acid ester hydrochloride and plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)benzoic acid involves several steps. The process starts with preparing 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate). This is then reacted with hydroxyamine to oximate the same. The final step involves reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)benzoic acid hydrochloride is C8H10ClNO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
4-(Aminomethyl)benzoic acid hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported . It is also known that dust of this compound can form an explosive mixture with air .Physical And Chemical Properties Analysis
The molecular weight of 4-(Aminomethyl)benzoic acid hydrochloride is 187.62 g/mol. It has 3 hydrogen bond donors and acceptors each, and 2 rotatable bonds. The exact mass and monoisotopic mass are both 187.0400063 g/mol. The topological polar surface area is 63.3 Ų .科学研究应用
Hemostatic Activity
PAMBA is utilized in the synthesis of new amide derivatives with antifibrinolytic properties. These compounds are designed to modulate the blood coagulation process and have been tested for their hemostatic activity. In particular, they are evaluated for their effects on thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT) in blood plasma clotting tests .
Synthesis of Dipeptides
The compound serves as a building block in the synthesis of dipeptides containing antifibrinolytic agents. These dipeptides are synthesized with good yields and are important for studying the interactions and functions of peptides in biological systems .
Pharmaceutical Research
In pharmaceutical research, PAMBA is used as a precursor in the synthesis of various pharmacologically active molecules. Its role in the development of new therapeutic agents, especially those targeting the blood coagulation cascade, is of significant interest .
Material Science
PAMBA can be involved in the synthesis of cobalt carboxy phosphonates. These materials are of interest for their potential applications in catalysis, magnetic materials, and as adsorbents .
Cellular Biology
The compound has shown potential in promoting membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity. This application is particularly relevant in the study of cystic fibrosis and the development of treatments .
Antifibrinolytic Agent
As a type 2 antifibrinolytic agent, PAMBA is used in medical applications to reduce bleeding by inhibiting the breakdown of fibrin clots. Its role in managing hemorrhagic conditions is a key area of clinical research .
作用机制
Target of Action
The primary target of 4-(Aminomethyl)benzoic acid, also known as PAMBA, is the fibrinolytic system . This system plays a crucial role in the regulation of blood clotting. PAMBA acts as an antifibrinolytic agent , meaning it inhibits the process of fibrinolysis, the breakdown of fibrin clots.
Mode of Action
PAMBA interacts with its targets by inhibiting the activation of plasminogen to plasmin . Plasmin is the main enzyme involved in fibrinolysis. By inhibiting its formation, PAMBA prevents the breakdown of fibrin clots, thus promoting coagulation and reducing bleeding .
Biochemical Pathways
The key biochemical pathway affected by PAMBA is the fibrinolytic pathway. By inhibiting the conversion of plasminogen to plasmin, PAMBA disrupts the normal fibrinolytic pathway, leading to a decrease in fibrinolysis and an increase in blood coagulation .
Pharmacokinetics
It is known that pamba is administered orally and is absorbed in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its antifibrinolytic effects .
Result of Action
The primary result of PAMBA’s action is a reduction in bleeding. By inhibiting fibrinolysis, PAMBA promotes the formation and stability of blood clots, which can help to control bleeding in various clinical situations . This makes PAMBA potentially useful in treating conditions characterized by excessive bleeding.
Action Environment
The action of PAMBA can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs could potentially affect the action of PAMBA through drug-drug interactions .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept container tightly closed .
属性
IUPAC Name |
4-(aminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLOQHWKQYTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217980 | |
| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)benzoic acid hydrochloride | |
CAS RN |
67688-72-6 | |
| Record name | Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67688-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067688726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)




